molecular formula C11H15NO3 B112687 Amino(4-propoxyphenyl)acetic acid CAS No. 500695-51-2

Amino(4-propoxyphenyl)acetic acid

Cat. No. B112687
CAS RN: 500695-51-2
M. Wt: 209.24 g/mol
InChI Key: PNNHCNMXTBGHJY-UHFFFAOYSA-N
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Description

Amino(4-propoxyphenyl)acetic acid is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 . It is used in scientific research and has diverse applications ranging from drug development to organic synthesis .


Molecular Structure Analysis

The molecular structure of Amino(4-propoxyphenyl)acetic acid can be analyzed using methods similar to those used for other amino acids . These methods often involve the use of mass spectrometry and other analytical techniques.


Chemical Reactions Analysis

The chemical reactions involving Amino(4-propoxyphenyl)acetic acid can be analyzed using methods similar to those used for other amino acids . These methods often involve studying the reactions of the amino group and the carboxyl group in the amino acid.


Physical And Chemical Properties Analysis

Amino acids, including Amino(4-propoxyphenyl)acetic acid, are typically non-volatile crystalline solids with high melting points due to their ionic properties . They are soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene .

Scientific Research Applications

Corrosion Inhibition

Amino acids, possessing functional groups like –NH2 (amine) and –COOH (carboxylic acid), have been investigated for their corrosion inhibitive performance on metals. Quantum chemical calculations and molecular dynamic simulations have been employed to understand the corrosion inhibition effects of these amino acids in different phases, including gas, water, acetic acid, and formic acid. Among the studied amino acids, arginine showed the best corrosion inhibitor performance (Kaya et al., 2016).

Environmental and Biochemical Applications

A biochemical hypothesis explored the response of enhanced biological phosphorus removal biomass to various organic substrates, including volatile fatty acids (VFAs) and amino acids. The study provided insights into the biochemical pathways involved in phosphorus removal in wastewater treatment processes (Hood & Randall, 2001).

Adsorption and Sensitivity towards Pesticides

The adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid (a systemic herbicide) on poly-o-toluidine Zr(IV) phosphate was studied, revealing effective adsorption from aqueous solutions. This research is significant for understanding how to remove pesticides from water, enhancing environmental safety (Khan & Akhtar, 2011).

Synthesis and Identification of New Compounds

Research on the synthesis and spectroscopic identification of new compounds containing 1,3,4-thiadiazole units based on 4-n-propoxy benzoic acid was conducted. This work contributes to the development of new materials with potential applications in pharmaceuticals and materials science (Azeez & Hamad, 2017).

Enhancement of Spectroscopic Methods

A method to enhance nuclear magnetic resonance spectra of biomolecules using acetic anhydride, which reacts quickly with the amine group of amino acids, was developed. This technique could be used to identify biomarkers with clinical significance through metabolic profiling (Wilson et al., 2009).

Safety and Hazards

Amino(4-propoxyphenyl)acetic acid is intended for research and development use only and is not recommended for medicinal, household, or other uses . In case of exposure, appropriate safety measures should be taken, such as moving to fresh air if inhaled, rinsing thoroughly with water if in contact with eyes, washing skin with soap and water if in contact with skin, and rinsing mouth if ingested .

Future Directions

Amino(4-propoxyphenyl)acetic acid has potential for various applications in scientific research and development . Its future directions could include further exploration of its properties and potential uses, as well as the development of new synthesis methods and applications.

Mechanism of Action

Mode of Action

The exact mode of action of Amino(4-propoxyphenyl)acetic acid is currently unknown due to the lack of specific research on this compound . Typically, such compounds interact with their targets, leading to changes in the biochemical processes within the cell. The nature of these interactions and the resulting changes would depend on the specific targets involved.

properties

IUPAC Name

2-amino-2-(4-propoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-7-15-9-5-3-8(4-6-9)10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNHCNMXTBGHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402875
Record name amino(4-propoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino(4-propoxyphenyl)acetic acid

CAS RN

500695-51-2
Record name amino(4-propoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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